2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenylnicotinonitrile core
Preparation Methods
The synthesis of 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of fluorinated pyridines, which can be synthesized through various fluorination reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions may introduce different functional groups onto the aromatic ring.
Scientific Research Applications
2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which can regulate gene expression and has implications in cancer therapy . Additionally, it has applications in the development of proteolysis targeting chimeras (PROTACs), which are used to selectively degrade target proteins . In the industry, it may be used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can modulate the acetylation status of histones, leading to changes in gene expression . This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . The specific pathways involved may include the regulation of tumor suppressor genes and oncogenes.
Comparison with Similar Compounds
2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile can be compared with other similar compounds, such as 2-amino-4-thiazolyl derivatives and 2-amino-4-fluorophenyl-benzamides . These compounds share structural similarities but may differ in their specific chemical properties and biological activities. For example, 2-amino-4-thiazolyl derivatives have shown significant anticancer activity and are used in the development of anticancer drugs . The uniqueness of this compound lies in its specific substitution pattern and its potential as an HDAC inhibitor.
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)22-18(21)16(15)11-20/h1-10H,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDLZHWQNOIFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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